Agatoxin 489

描述

准备方法

阿加毒素 489 通常从 Agelenopsis aperta 的毒液中分离出来。 粗毒液随后使用高效液相色谱 (HPLC) 进行分馏以纯化化合物 .

阿加毒素 489 的合成路线涉及其复杂的聚胺结构的组装。 合成需要对反应条件进行精确控制,以确保聚胺链的正确形成及其与芳香部分的连接

化学反应分析

阿加毒素 489 会经历各种化学反应,包括:

氧化: 该反应可以修饰聚胺链,可能改变化合物的活性。

还原: 还原反应会影响连接到聚胺链上的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 生成的主要产物取决于所用的具体反应条件和试剂。

科学研究应用

Therapeutic Potential

2.1 Epilepsy Treatment

Agatoxin 489 has been identified as a potential candidate for developing new antiepileptic drugs. Its ability to modulate NMDA receptor activity suggests it could help manage excitatory neurotransmission associated with epilepsy. Studies have shown that this compound can mimic the antiepileptic effects of established drugs like levetiracetam in animal models .

2.2 Neuropsychiatric Disorders

The modulation of NMDA receptors by this compound may also extend to treating mood disorders and schizophrenia. Its action as an NMDA antagonist positions it alongside other novel compounds being explored for antidepressant properties, potentially offering therapeutic benefits without the side effects associated with traditional treatments .

2.3 Neuroprotection

There is growing interest in the neuroprotective effects of this compound and its derivatives. By selectively inhibiting NMDA receptor activity, these compounds may protect neurons from excitotoxic damage during ischemic events or neurodegenerative processes, similar to the effects observed with other NMDA antagonists like dizocilpine (MK-801) .

Research Findings

A series of studies have documented the pharmacological properties and potential applications of this compound:

Case Studies

4.1 Animal Models

In various animal studies, this compound has been utilized to assess its effects on neuronal excitability and synaptic transmission. For instance, experiments involving rat hippocampal neurons demonstrated that this compound effectively inhibited NMDA receptor currents, providing insights into its pharmacological profile and potential therapeutic applications.

4.2 Clinical Implications

While clinical trials involving humans are still limited, preliminary findings suggest that agents modulating NMDA receptor activity could revolutionize treatment approaches for conditions like depression and schizophrenia. The unique properties of this compound make it a compelling candidate for further investigation in clinical settings.

作用机制

阿加毒素 489 通过从细胞外侧阻断 TRPV1 通道来发挥作用。 这种孔阻塞机制阻止离子通过通道流动,从而抑制其功能 . 该化合物与通道外侧前庭中的特定氨基酸残基相互作用,这些残基对其抑制活性至关重要 .

相似化合物的比较

阿加毒素 489 是一个更大的阿加毒素家族的一部分,该家族包括 α-阿加毒素、μ-阿加毒素和 ω-阿加毒素 . 每个亚类都具有不同的结构和功能特性:

α-阿加毒素: 阻断谷氨酸激活的受体通道。

μ-阿加毒素: 靶向昆虫中电压门控钠通道。

ω-阿加毒素: 抑制电压敏感钙通道.

与这些化合物相比,阿加毒素 489 独特之处在于它特异性地抑制 TRPV1 通道,使其成为研究这些通道及其在疼痛感知中的作用的宝贵工具 .

生物活性

Agatoxin 489 (AG489) is a potent neurotoxin derived from the venom of the spider Agelenopsis aperta. It belongs to the class of agatoxins, which are known for their ability to selectively inhibit certain ion channels, particularly those involved in neurotransmission. This article focuses on the biological activity of AG489, detailing its mechanisms of action, effects on ion channels, and implications for research and pharmacology.

AG489 primarily acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function in the central nervous system. Research indicates that AG489 effectively blocks responses to NMDA and L-aspartate, leading to significant alterations in excitatory neurotransmission .

Ion Channel Inhibition

The biological activity of AG489 is largely attributed to its interaction with voltage-gated calcium channels (VGCCs). Specifically, it inhibits P/Q-type and N-type calcium currents, which are essential for neurotransmitter release at synapses. Studies have shown that AG489 can reduce calcium influx during action potentials, thereby affecting synaptic transmission and plasticity .

Case Studies and Experimental Findings

- Calcium Channel Inhibition : In experiments involving cultured neurons, AG489 demonstrated a significant reduction in calcium currents associated with action potentials. The inhibition was quantified, showing a decrease of 41-76% in fluorescence responses after AG489 application .

- Neurotransmitter Release : AG489 has been shown to impair neurotransmitter release by blocking calcium influx necessary for vesicle fusion at the presynaptic membrane. This effect was observed in various neuronal preparations, indicating its potential as a tool for studying synaptic mechanisms .

- Behavioral Studies : In animal models, administration of AG489 has been linked to alterations in behavior consistent with disrupted excitatory neurotransmission. These findings support its role in modulating synaptic efficacy and highlight its potential use in studying neurological disorders .

Table 1: Effects of this compound on Ion Channels

Implications for Research

AG489 serves as a valuable research tool for investigating the roles of NMDA receptors and calcium channels in synaptic transmission and plasticity. Its selective inhibitory properties make it an ideal candidate for studying conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders.

Future Directions

Further research is needed to explore the therapeutic potential of AG489 in clinical settings. Investigations into its long-term effects on neuronal health and function could provide insights into developing novel treatments for neurological conditions.

属性

CAS 编号 |

128549-96-2 |

|---|---|

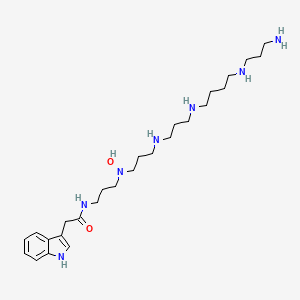

分子式 |

C26H47N7O2 |

分子量 |

489.7 g/mol |

IUPAC 名称 |

N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |

InChI 键 |

LIURIBSBVUMOJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |

外观 |

Solid powder |

Key on ui other cas no. |

128549-96-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AG 489 AG-489 AG489 agatoxin 489 agatoxin-489 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。